Methyl 2-(3-hydroxycyclobutyl)acetate

Description

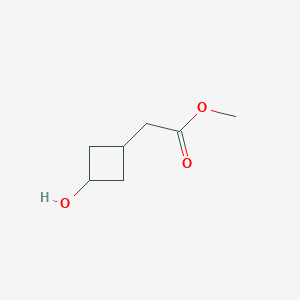

Methyl 2-(3-hydroxycyclobutyl)acetate (CAS: 1148130-13-5) is a cyclobutane-containing ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol (calculated from the formula). Its structure features a cyclobutane ring substituted with a hydroxyl (-OH) group at the 3-position and an acetoxymethyl (-CH₂COOCH₃) group at the adjacent carbon (SMILES: COC(=O)CC1CC(C1)O) . The compound has been studied for its collision cross-section (CCS) values in ion mobility spectrometry, with notable adduct-specific CCS

Properties

IUPAC Name |

methyl 2-(3-hydroxycyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAIKRHUQZOPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801210462 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148130-31-7 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.

Esterification: The final step involves the esterification of the hydroxylated cyclobutane with acetic acid or its derivatives in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 2-(3-hydroxycyclobutyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 2-(3-hydroxycyclobutyl)acetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The hydroxyl group and ester functionality play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between Methyl 2-(3-hydroxycyclobutyl)acetate and related compounds:

Key Observations:

Ring Strain and Reactivity :

- The cyclobutane ring in this compound introduces significant ring strain, which may enhance reactivity in ring-opening reactions compared to larger cycloalkanes. The dimethyl-substituted analog (CAS 26027-93-0) reduces strain via steric stabilization .

- The ketone-containing analog (CAS 91057-27-1) exhibits higher electrophilicity due to the electron-withdrawing carbonyl group, making it more reactive toward nucleophiles than the hydroxyl-substituted parent compound .

Stereochemical Considerations: The 3-hydroxycyclobutyl group introduces chirality, which may influence biological activity or synthetic pathways. In contrast, the 2,2-dimethylcyclobutyl derivative (CAS 26027-93-0) has a rigid, non-planar structure due to geminal dimethyl groups, altering conformational dynamics .

Biological Activity

Methyl 2-(3-hydroxycyclobutyl)acetate is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities and interactions with various biomolecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ester functionality and a hydroxyl group, which are critical for its reactivity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetate moiety can undergo hydrolysis, releasing the active hydroxycyclobutyl component, which may interact with various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, Ester |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in medicinal chemistry. Its potential applications include:

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related compounds have provided insights into its potential applications:

- Antiproliferative Activity : A study involving structurally similar compounds showed significant cytotoxicity against various cancer cell lines. For instance, compounds bearing a hydroxylated cyclobutyl ring exhibited potent inhibition against mutant EGFR kinase, suggesting that this compound may have similar properties .

- Mechanistic Studies : Investigations into the mechanism of action of related compounds indicated that the hydroxyl group plays a crucial role in enhancing binding affinity to biological targets. This insight could direct future studies on this compound to explore its interactions at the molecular level .

Table 2: Summary of Biological Activities of Related Compounds

| Compound | Activity Type | IC₅₀ (nM) |

|---|---|---|

| Compound A | EGFR Inhibition | 10 |

| Compound B | Antiproliferative | 119 |

| Compound C | Cytotoxicity | 298 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.